COX-2 Enzyme Inhibition: Quantifying the Advantage of the Methylsulfonyl Pharmacophore Over Unsubstituted Analogs
The inclusion of the methylsulfonyl group at the 5-position of 2-aminopyridine is fundamental for COX-2 inhibitory activity, a feature absent in the unsubstituted parent compound [1]. This is demonstrated by the compound's ability to inhibit COX-2 with a calculated Ki of 327 nM in a biochemical assay, a level of activity that the simple 2-aminopyridine baseline does not achieve [2].
| Evidence Dimension | COX-2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 327 nM |
| Comparator Or Baseline | 2-Aminopyridine (unsubstituted at 5-position) |
| Quantified Difference | >2-fold improvement over baseline (no inhibition at 625 μM for comparator) |
| Conditions | Biochemical assay; Ki calculated by the Cheng-Prusoff equation from an IC50 value of 600 nM. |
Why This Matters
This quantifies the essential contribution of the methylsulfonyl group to COX-2 binding, validating the compound's use as a key intermediate for developing potent anti-inflammatory agents.
- [1] Gauthier, J. Y., et al. (1997). Pyridine derivative and pharmaceutical preparation in which it is comprised. Czech Republic Patent CZ292843B6. View Source
- [2] PMC. (2018). Table 5. Entry 11. 18a. Inhibition data. Molecules, 23(6), 666. Table 5. View Source
